

Molecular weight and formula of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Methoxy-1,2,3,4-tetrahydrocarbazole
Cat. No.:	B178529

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Technical Guide: 6-Methoxy-1,2,3,4-tetrahydrocarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities.

Core Data Summary

The fundamental properties of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** are summarized in the table below. These computed values provide a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ NO	PubChem[1]
Molecular Weight	201.26 g/mol	PubChem[1]
IUPAC Name	6-methoxy-2,3,4,9-tetrahydro-1H-carbazole	PubChem[1]
CAS Number	13070-45-6	Advanced Biochemicals[2]
Monoisotopic Mass	201.115364102 Da	PubChem[1]
Topological Polar Surface Area	25 Å ²	PubChem[1]
Complexity	231	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
XLogP3	3.2	PubChem[1]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone.

Fischer Indole Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol outlines the synthesis of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** from 4-methoxyphenylhydrazine and cyclohexanone.[3]

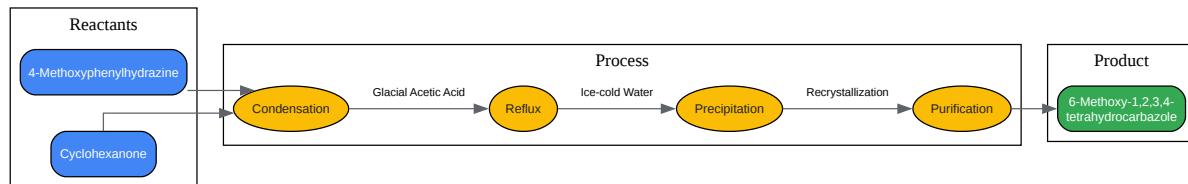
Materials:

- 4-Methoxyphenylhydrazine hydrochloride

- Cyclohexanone
- Glacial acetic acid
- Methanol or Ethanol (for recrystallization)
- Ice-cold water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
- Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.
- Reflux: Heat the reaction mixture to reflux (typically around 125-130°C) with continuous stirring.[5]
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.[6]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water while stirring.
- Isolation: The crude **6-Methoxy-1,2,3,4-tetrahydrocarbazole** will precipitate as a solid. Collect the product by vacuum filtration.
- Purification: Wash the crude product with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from methanol or ethanol.
- Drying: Dry the purified product under vacuum.



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Fischer Indole Synthesis Workflow

Analytical Protocols

To ensure the purity and confirm the identity of the synthesized **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, several analytical techniques are employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Method:

- Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength with significant absorbance (e.g., 254 nm or 280 nm).[\[7\]](#)

- Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL) and dilute to a working concentration (~0.1 mg/mL) with the mobile phase.
- Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.^[7]

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Non-polar capillary column (e.g., HP-5ms).

Method:

- Carrier Gas: Helium at a constant flow of ~1 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Start at a suitable temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 250°C).
- Ionization: Electron Ionization (EI) at 70 eV.
- Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).
- Analysis: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by comparing the mass spectrum of the main peak with a reference spectrum.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

- Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[\[8\]](#)
- Analysis: Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks are used to elucidate and confirm the molecular structure. For **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, characteristic signals for the methoxy group, aromatic protons, and aliphatic protons of the tetrahydrocarbazole core are expected.

Biological Activity and Potential Applications

Tetrahydrocarbazole derivatives are a class of compounds known for a wide range of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[\[9\]](#) [\[10\]](#)

Anticancer Activity

Derivatives of the tetrahydrocarbazole scaffold have been identified as potent anticancer agents.[\[5\]](#) Their mechanisms of action often involve the inhibition of cellular machinery crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases. Some derivatives have also been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.[\[5\]](#) The presence and position of substituents, such as a methoxy group, can significantly influence the cytotoxic potency and selectivity.[\[5\]](#)

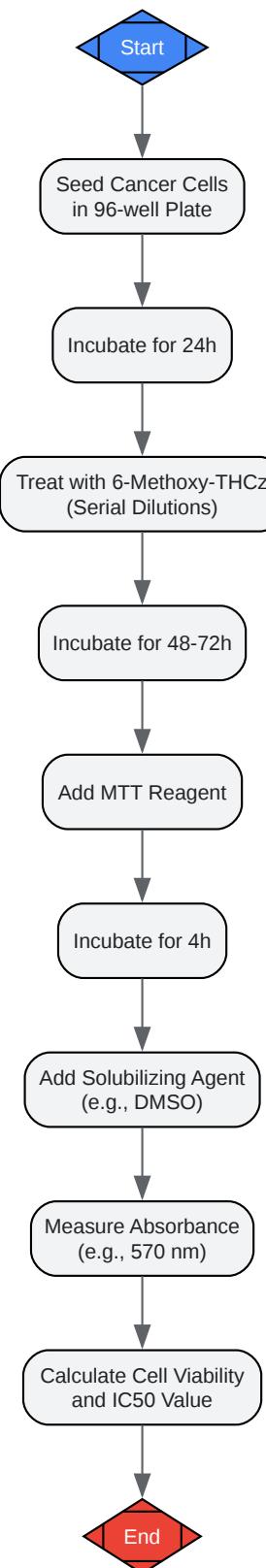
Experimental Protocol: MTT Assay for Cytotoxicity Screening

A common method to assess the *in vitro* anticancer activity of a compound is the MTT assay.

Procedure:

- Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[\[5\]](#)

- Compound Treatment: Treat the cells with serial dilutions of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** and incubate for 48-72 hours. Include appropriate controls.[\[5\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

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Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key component in compounds designed to combat neurodegenerative diseases.^[5] A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.^[5]

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- To cite this document: BenchChem. [Molecular weight and formula of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178529#molecular-weight-and-formula-of-6-methoxy-1-2-3-4-tetrahydrocarbazole]

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